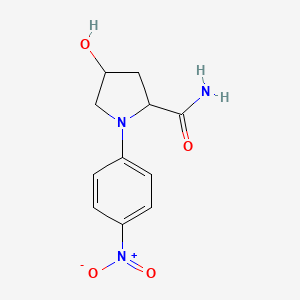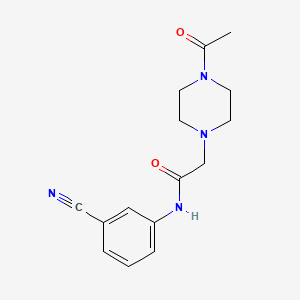![molecular formula C14H18ClN3O2S B7534470 1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)
1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide, commonly known as TAK-242, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2003 by a team of researchers from Takeda Pharmaceutical Company Limited in Japan. Since then, TAK-242 has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
TAK-242 works by binding to the intracellular domain of TLR4, which blocks the recruitment of adaptor molecules and downstream signaling pathways. This results in the inhibition of inflammatory cytokine production and the suppression of the immune response to infection and inflammation.
Biochemical and Physiological Effects
TAK-242 has been shown to have several biochemical and physiological effects, including the inhibition of cytokine production, the suppression of nuclear factor kappa B (NF-κB) activation, and the reduction of oxidative stress. These effects contribute to the anti-inflammatory and immunosuppressive properties of TAK-242.
実験室実験の利点と制限
One of the main advantages of TAK-242 is its specificity for TLR4 signaling, which allows for the selective inhibition of inflammatory cytokine production without affecting other immune responses. However, TAK-242 has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of TAK-242. One potential application is in the treatment of sepsis, a life-threatening condition caused by a dysregulated immune response to infection. TAK-242 has shown promising results in preclinical studies and clinical trials for the treatment of sepsis.
Another potential application is in the treatment of inflammatory bowel disease, a chronic inflammatory condition of the gastrointestinal tract. TAK-242 has been shown to reduce inflammation and improve symptoms in animal models of inflammatory bowel disease.
Finally, TAK-242 may have potential as an adjuvant therapy for cancer treatment. TLR4 signaling has been implicated in the progression and metastasis of several types of cancer, and TAK-242 has been shown to inhibit tumor growth and metastasis in animal models.
Conclusion
In conclusion, TAK-242 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its specificity for TLR4 signaling and its anti-inflammatory and immunosuppressive properties make it a promising candidate for the treatment of sepsis, inflammatory bowel disease, and cancer. Further research is needed to fully understand the potential benefits and limitations of TAK-242 in these applications.
合成法
The synthesis of TAK-242 involves several steps, including the reaction of 4-chlorobenzyl chloride with N,N,3,5-tetramethylpyrazole-4-sulfonamide, followed by the introduction of a nitrogen atom using sodium azide. The resulting intermediate is then reduced with lithium aluminum hydride to yield the final product, TAK-242.
科学的研究の応用
TAK-242 has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, inflammatory bowel disease, and cancer. It has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the immune response to infection and inflammation.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-10-14(21(19,20)17(3)4)11(2)18(16-10)9-12-5-7-13(15)8-6-12/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEALDGNZLEBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)
![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[[1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B7534393.png)


![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)


![4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)



![N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7534477.png)
